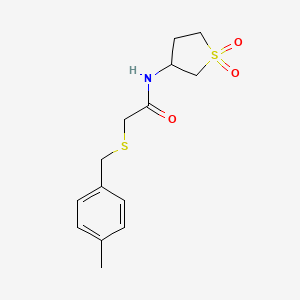
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide is a chemical compound with a complex structure that includes a dioxidotetrahydrothiophene ring and a methylbenzylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and thiols are commonly used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-chlorobenzyl)thio)acetamide
Uniqueness
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications that require precise molecular interactions and specific reactivity.
Eigenschaften
Molekularformel |
C14H19NO3S2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H19NO3S2/c1-11-2-4-12(5-3-11)8-19-9-14(16)15-13-6-7-20(17,18)10-13/h2-5,13H,6-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
YCTOAQRJADICLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



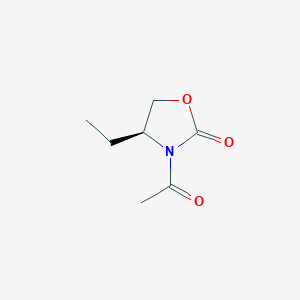
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
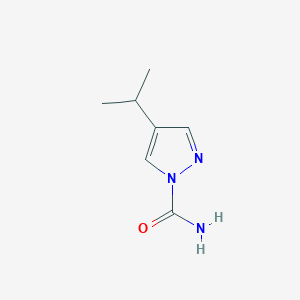

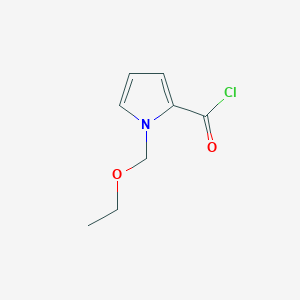

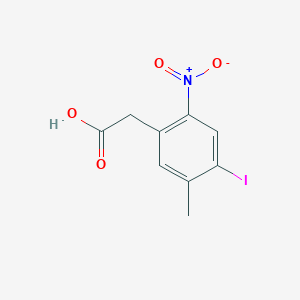


![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
